molecular formula C18H12ClN5O2 B11040386 4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methylphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methylphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11040386
M. Wt: 365.8 g/mol
InChI Key: DFESXYXKOWTYIX-DLCJZXKTSA-N
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Description

4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound characterized by multiple functional groups, including a chloro group, a hydrazonomethyl group, a methylphenyl group, a cyano group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE can be approached through a multi-step process involving the following key steps:

    Formation of the hydrazonomethyl intermediate: This can be achieved by reacting an appropriate aldehyde with hydrazine under acidic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with the methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Addition of the cyano and nitro groups: These groups can be introduced through nucleophilic substitution reactions using cyanide and nitro compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazonomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the hydrazonomethyl group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

Industrial applications may involve its use in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL AMINE
  • 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL METHYL

Uniqueness

The presence of multiple functional groups in 4-[(E)-2-CHLORO-1-[(E)HYDRAZONOMETHYL]-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE makes it unique compared to its analogs

Properties

Molecular Formula

C18H12ClN5O2

Molecular Weight

365.8 g/mol

IUPAC Name

4-[(E,3E)-1-chloro-3-hydrazinylidene-1-(4-methylphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H12ClN5O2/c1-11-2-4-12(5-3-11)18(19)16(10-23-22)15-6-13(8-20)14(9-21)7-17(15)24(25)26/h2-7,10H,22H2,1H3/b18-16-,23-10+

InChI Key

DFESXYXKOWTYIX-DLCJZXKTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C=N\N)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C=NN)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

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